N-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

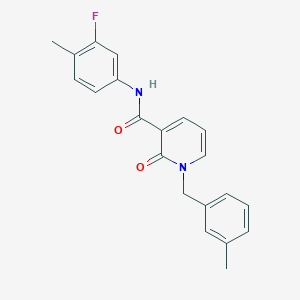

N-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a carboxamide group at position 2. The molecule is further modified with a 3-fluoro-4-methylphenyl group on the carboxamide nitrogen and a 3-methylbenzyl group at position 1 of the dihydropyridine ring (Figure 1). The fluorine and methyl substituents likely influence its electronic properties, lipophilicity, and target interactions, which are critical for bioavailability and efficacy.

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c1-14-5-3-6-16(11-14)13-24-10-4-7-18(21(24)26)20(25)23-17-9-8-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPAXXULGWIDRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the fluoro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Formation of the carboxamide group: This step may involve the reaction of the dihydropyridine intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives can interact with various molecular targets, such as ion channels, enzymes, or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BMS-777607: A Met Kinase Inhibitor

Structural Similarities and Differences: BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core with the target compound. Key differences include:

- R1 Substituent: BMS-777607 has a 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl group, introducing a chloropyridine ether linkage absent in the target compound.

- R2 Substituent : BMS-777607 features a 4-ethoxy-4-fluorophenyl group, contrasting with the 3-methylbenzyl group in the target compound.

Pharmacological Profile: BMS-777607 is a potent, orally bioavailable inhibitor of the Met kinase superfamily, with IC₅₀ values < 10 nM against Met, Ron, and Tyro3 kinases . Its ethoxy and fluorophenyl groups enhance metabolic stability and target binding.

Sulfonamide Derivatives with Antimicrobial Activity

Structural Comparison: A series of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides (e.g., compound 11) share the 2-oxo-dihydropyridine motif but replace the carboxamide with a sulfonamide group . Substituents like 4-chloro-benzoyl and 4,6-dimethyl-pyrimidin-2-yl confer antimicrobial activity.

In contrast, the carboxamide in the target compound is more commonly associated with kinase inhibition, suggesting divergent biological targets.

Comparative Data Table

Research Findings and Mechanistic Insights

- Kinase Inhibition : The dihydropyridine carboxamide scaffold in BMS-777607 and the target compound likely interacts with ATP-binding pockets of kinases. The chloro and ethoxy groups in BMS-777607 improve selectivity, while the target compound’s methyl groups may favor hydrophobic interactions .

- Antimicrobial vs. Kinase Targeting : Sulfonamide derivatives prioritize polar interactions (via sulfonamide) with microbial enzymes, whereas carboxamides optimize binding to mammalian kinases .

- ADME Properties : Fluorine and methyl groups in the target compound may enhance blood-brain barrier penetration compared to BMS-777607’s polar ether linkages .

Biological Activity

N-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H19FN2O2

- Molecular Weight : 316.35 g/mol

- CAS Number : Not specified in the sources.

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. It has been shown to act on protein kinases, which are crucial for regulating cellular functions such as proliferation and survival. This action is significant in cancer therapy, where modulation of kinase activity can inhibit tumor growth.

Pharmacological Effects

-

Antitumor Activity :

- Research indicates that related compounds within the dihydropyridine class have demonstrated substantial antitumor effects. For instance, a study noted that a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivative showed complete tumor stasis in a human gastric carcinoma xenograft model following oral administration .

- The compound's structure suggests potential efficacy against various cancer types by targeting specific signaling pathways involved in tumorigenesis.

- Kinase Inhibition :

Case Studies

Several studies have documented the biological activity of structurally similar compounds:

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacological potential:

- Efficacy Against Tumors : A related compound demonstrated significant efficacy against human gastric carcinoma models, leading to its advancement into clinical trials .

- Inflammatory Response Modulation : Compounds with similar structures have shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-17 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.